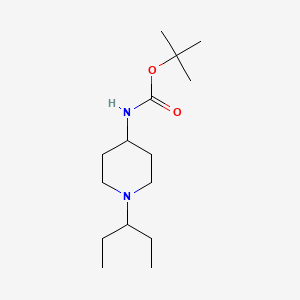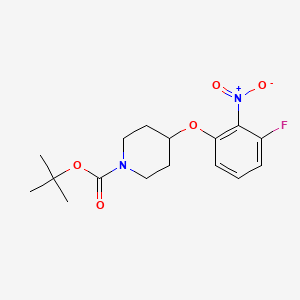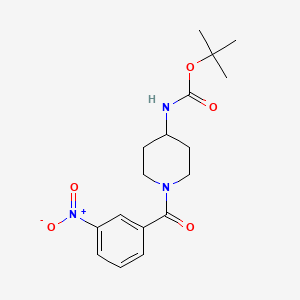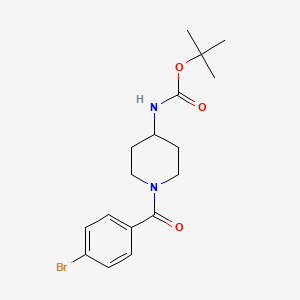
ITK inhibitor 2
Vue d'ensemble
Description
Inhibiteur d'ITK 2: est un composé conçu pour inhiber l'activité de la tyrosine kinase inductible par l'interleukine-2 (ITK). L'ITK est une tyrosine kinase principalement exprimée dans les lymphocytes T et joue un rôle crucial dans la signalisation du récepteur des cellules T, le développement des cellules T et la différenciation. Les inhibiteurs de l'ITK, y compris l'inhibiteur d'ITK 2, sont explorés pour leurs applications thérapeutiques potentielles dans diverses maladies, notamment les maladies auto-immunes, les maladies inflammatoires et certains types de cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'inhibiteur d'ITK 2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d'un squelette central, suivie de modifications de groupes fonctionnels pour introduire des substituants spécifiques qui renforcent l'activité inhibitrice contre l'ITK. Les conditions de réaction courantes comprennent l'utilisation de solvants organiques, de catalyseurs et de températures et de pressions contrôlées .
Méthodes de production industrielle: La production industrielle de l'inhibiteur d'ITK 2 implique le passage à l'échelle de la synthèse en laboratoire à une échelle plus grande. Cela nécessite l'optimisation des conditions de réaction afin de garantir un rendement élevé et une pureté élevée. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité. Des mesures de contrôle de la qualité, notamment la chromatographie et la spectroscopie, sont utilisées pour surveiller le processus de production .
Analyse Des Réactions Chimiques
Types de réactions: L'inhibiteur d'ITK 2 subit diverses réactions chimiques, notamment:
Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour faciliter les transformations souhaitées .
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'inhibiteur d'ITK 2 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité inhibitrice contre l'ITK afin d'identifier les composés les plus puissants .
Applications de la recherche scientifique
Chimie: En chimie, l'inhibiteur d'ITK 2 est utilisé comme composé d'outil pour étudier la relation structure-activité des inhibiteurs de l'ITK. Il aide à comprendre les caractéristiques structurales clés nécessaires à une inhibition puissante de l'ITK .
Biologie: En recherche biologique, l'inhibiteur d'ITK 2 est utilisé pour étudier le rôle de l'ITK dans la signalisation et la différenciation des cellules T. Il est également utilisé pour étudier les effets de l'inhibition de l'ITK sur la fonction des cellules immunitaires et la production de cytokines .
Médecine: En médecine, l'inhibiteur d'ITK 2 est exploré pour ses applications thérapeutiques potentielles dans les maladies auto-immunes (par exemple, la sclérose en plaques, la polyarthrite rhumatoïde), les maladies inflammatoires (par exemple, l'asthme, la maladie inflammatoire de l'intestin) et certains types de cancer (par exemple, les lymphomes à cellules T) .
Industrie: Dans l'industrie pharmaceutique, l'inhibiteur d'ITK 2 est utilisé dans les programmes de découverte et de développement de médicaments visant à identifier de nouveaux agents thérapeutiques ciblant l'ITK. Il est également utilisé dans les études précliniques pour évaluer la sécurité et l'efficacité des inhibiteurs de l'ITK .
Mécanisme d'action
L'inhibiteur d'ITK 2 exerce ses effets en se liant au site actif de l'ITK, empêchant ainsi la phosphorylation des molécules de signalisation en aval. Cette inhibition perturbe la signalisation du récepteur des cellules T, conduisant à une activation, une différenciation et une production de cytokines modifiées des cellules T. Les cibles moléculaires de l'inhibiteur d'ITK 2 comprennent le site de liaison à l'ATP de l'ITK, qui est essentiel à son activité de kinase .
Applications De Recherche Scientifique
Chemistry: In chemistry, ITK inhibitor 2 is used as a tool compound to study the structure-activity relationship of ITK inhibitors. It helps in understanding the key structural features required for potent inhibition of ITK .
Biology: In biological research, this compound is used to investigate the role of ITK in T-cell signaling and differentiation. It is also used to study the effects of ITK inhibition on immune cell function and cytokine production .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications in autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis), inflammatory diseases (e.g., asthma, inflammatory bowel disease), and certain types of cancer (e.g., T-cell lymphomas) .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting ITK. It is also used in preclinical studies to evaluate the safety and efficacy of ITK inhibitors .
Mécanisme D'action
ITK inhibitor 2 exerts its effects by binding to the active site of ITK, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts T-cell receptor signaling, leading to altered T-cell activation, differentiation, and cytokine production. The molecular targets of this compound include the ATP-binding site of ITK, which is essential for its kinase activity .
Comparaison Avec Des Composés Similaires
Composés similaires:
Ibrutinib: Un inhibiteur irréversible à la fois de l'ITK et de la tyrosine kinase de Bruton (BTK).
ONO-7790500: Un inhibiteur sélectif de l'ITK à forte puissance.
BMS-509744: Un autre inhibiteur sélectif de l'ITK à puissance modérée.
PF-06465469: Un inhibiteur puissant de l'ITK avec une forte sélectivité
Comparaison: Comparé à d'autres inhibiteurs de l'ITK, l'inhibiteur d'ITK 2 est unique dans son affinité de liaison spécifique et sa sélectivité pour l'ITK. Il a montré des résultats prometteurs dans les études précliniques, démontrant une inhibition puissante de l'activité de l'ITK et des propriétés pharmacocinétiques favorables. Les modifications structurales de l'inhibiteur d'ITK 2 contribuent à sa stabilité et à son efficacité accrues par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGCPVQQOASC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)

![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)


![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)
![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
methanone hydrochloride](/img/structure/B3027456.png)
![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)
